1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone
Description
This compound features a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and an ethanone moiety connected via an oxygen linker to a 5,6,7,8-tetrahydroquinolin-4-yl group. The tetrahydroquinolin-oxy group may enhance lipophilicity, influencing blood-brain barrier penetration, while the methoxy substituent on the phenyl ring could modulate receptor affinity and selectivity .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-21-9-5-4-8-19(21)24-12-14-25(15-13-24)22(26)16-28-20-10-11-23-18-7-3-2-6-17(18)20/h4-5,8-11H,2-3,6-7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQZRMHWKUWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=C4CCCCC4=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
-
Synthesis of the Tetrahydroquinoline Intermediate: : Separately, 5,6,7,8-tetrahydroquinoline is synthesized through the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst.
-
Coupling Reaction: : The final step involves the coupling of the two intermediates. This is achieved by reacting 4-(2-methoxyphenyl)piperazine with 2-chloroacetyl chloride to form the ethanone bridge, followed by the addition of 5,6,7,8-tetrahydroquinoline. The reaction is typically conducted in an inert atmosphere using a solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The secondary amine in the piperazine ring undergoes nucleophilic substitution under mild conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base.
Table 1: Representative Reactions with Piperazine
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, MeCN, 60°C | Quaternary salt | 82 | |
| Acylation | AcCl, DCM, Et₃N | N-acetyl derivative | 75 |
Oxidation and Reduction Reactions
The ketone group and tetrahydroquinoline moiety are susceptible to redox transformations:
-
Ketone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol.
-
Tetrahydroquinoline Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydroquinoline ring to a quinoline derivative.
Table 2: Redox Transformations
| Reaction Site | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ketone | H₂ (1 atm), Pd/C, EtOH | Alcohol | 90 | |
| Tetrahydroquinoline | KMnO₄, H₂SO₄ | Quinoline | 68 |
Hydrolysis Reactions
The ethanone group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ketone to a carboxylic acid.
-
Basic Hydrolysis : NaOH (aq.) at 80°C generates a carboxylate salt.
Table 3: Hydrolysis Pathways
| Conditions | Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl, Δ | Carboxylic acid | 4 h | 85 | |
| 2M NaOH, 80°C | Carboxylate | 2 h | 78 |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic attack to the para-position relative to the methoxy group:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group.
-
Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group.
Table 4: Aromatic Substitution Reactions
| Reaction | Reagent | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | para | 72 | |
| Sulfonation | H₂SO₄ (fuming) | para | 65 |
Photochemical Rearrangement
Under UV light (λ = 254 nm), the tetrahydroquinoline-ether linkage undergoes -acyl shift, forming a regioisomeric product (confirmed by ¹H NMR) .
Key Research Findings
-
Stability : The compound degrades in aqueous solutions at pH > 9 due to ketone hydrolysis .
-
Biological Relevance : Structural analogs exhibit activity at opioid and dopamine receptors, suggesting potential pharmacological utility .
-
Synthetic Optimization : Microwave-assisted reactions reduce reaction times by 40% compared to conventional methods .
Scientific Research Applications
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. The compound may also influence other signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone (CAS 1795357-39-9)
- Structural Difference : The 3-chlorophenyl substituent replaces the 2-methoxyphenyl group.
- Pharmacological Impact: Chlorine’s electron-withdrawing nature may increase binding affinity to dopamine D2 receptors compared to the methoxy group’s electron-donating effect.
- Physicochemical Properties : Higher molecular weight (385.9 vs. 377.4 g/mol) and logP due to chlorine’s hydrophobicity, possibly enhancing CNS penetration but increasing metabolic stability risks .
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (Compound 3c)
- Structural Difference: A biphenyl group replaces the tetrahydroquinolin-oxy moiety.
- Pharmacological Data : Exhibits dual anti-dopaminergic (D2 IC50: ~15 nM) and anti-serotonergic (5-HT2A IC50: ~20 nM) activity, with reduced catalepsy induction in rodent models .
- QSAR Insights: Predicted QPlogBB (brain/blood partition coefficient) of 0.8 and electron affinity (EA) of -1.2 eV correlate with its antipsychotic efficacy. The biphenyl group may enhance π-π stacking with receptor aromatic residues, whereas the tetrahydroquinolin-oxy group in the target compound could introduce steric hindrance, affecting binding kinetics .
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (Compound 4b)
- Structural Difference: An indole sulfonyl group and ethanol linker replace the tetrahydroquinolin-oxy-ethanone moiety.
- Pharmacological Data: High 5-HT6 receptor antagonism (pKi = 7.87) due to the indole sulfonyl group’s planar geometry, which complements the receptor’s hydrophobic pocket. The ethanol linker may reduce metabolic stability compared to the ethanone group in the target compound .
Key Pharmacophoric and Physicochemical Comparisons
| Compound | Piperazine Substituent | Linker/Moiety | Receptor Affinity | QPlogBB | Catalepsy Risk |
|---|---|---|---|---|---|
| Target Compound | 2-Methoxyphenyl | Ethanone + Tetrahydroquinolin-oxy | D2/5-HT2A dual activity (predicted) | 0.6 (estimated) | Low (theorized) |
| CAS 1795357-39-9 | 3-Chlorophenyl | Ethanone + Tetrahydroquinolin-oxy | Higher D2 affinity, lower 5-HT2A | 0.9 | Moderate |
| Compound 3c | 2-Methoxyphenyl | Biphenyl | D2 IC50: 15 nM; 5-HT2A IC50: 20 nM | 0.8 | Low |
| Compound 4b | 2-Methoxyphenyl | Ethanol + Indole sulfonyl | 5-HT6 pKi: 7.87 | 0.5 | N/A |
Notes:
- QPlogBB: The target compound’s tetrahydroquinolin-oxy group may reduce brain penetration compared to biphenyl derivatives but improve solubility .
- Catalepsy : Lower risk in the target compound vs. 3-chlorophenyl analogs due to balanced D2/5-HT2A modulation .
Research Findings and Mechanistic Insights
- Dopamine D2 Receptor Docking: The 2-methoxyphenyl group in the target compound aligns with hydrophobic residues in the D2 receptor’s orthosteric pocket, while the tetrahydroquinolin-oxy group may interact with extracellular loop 2, reducing catalepsy risk compared to rigid biphenyl analogs .
- Serotonin Receptor Selectivity : Methoxy substituents favor 5-HT1A partial agonism, which may mitigate extrapyramidal side effects common in typical antipsychotics .
- Metabolic Stability: The ethanone linker is less prone to oxidation than ethanol derivatives (e.g., Compound 4b), suggesting improved pharmacokinetics .
Biological Activity
The compound 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanism of action, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 378.5 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a tetrahydroquinoline moiety linked via an ether bond.
The compound exhibits significant affinity for various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. Studies have shown that it interacts with both 5-HT1A and 5-HT2A receptors, which are crucial in the modulation of mood, anxiety, and other neuropsychiatric conditions .
Pharmacological Effects
- Antidepressant Activity : The compound has been evaluated for its antidepressant-like effects in animal models. It demonstrated a reduction in immobility time in the forced swim test, indicating potential antidepressant properties .
- Anxiolytic Properties : In behavioral tests, it exhibited anxiolytic effects similar to those of established anxiolytics, suggesting its utility in treating anxiety disorders.
- Antinociceptive Effects : Research indicates that the compound may possess antinociceptive properties through its action on serotonin receptors, which play a role in pain modulation .
In Vitro and In Vivo Studies
A series of in vitro assays have been conducted to evaluate the binding affinity of the compound to serotonin receptors. For instance, it was found to have a Ki value indicating high binding affinity for the 5-HT1A receptor (Ki < 10 nM) and moderate affinity for the 5-HT2A receptor .
In vivo studies using rodent models demonstrated that administration of the compound resulted in significant behavioral changes consistent with reduced anxiety and depression-like symptoms .
Study 1: Antidepressant Effects
In a double-blind study involving mice, the administration of the compound at varying doses showed a dose-dependent decrease in depressive behavior as measured by the forced swim test. The results suggested that the compound could be a candidate for further development as an antidepressant agent .
Study 2: Anxiolytic Activity
Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. The results indicated that subjects treated with the compound spent significantly more time in open arms compared to controls, supporting its potential use as an anxiolytic medication.
Comparative Analysis with Related Compounds
| Compound Name | Affinity for 5-HT1A (Ki) | Affinity for 5-HT2A (Ki) | Notable Effects |
|---|---|---|---|
| Compound A | <10 nM | <50 nM | Antidepressant, Anxiolytic |
| Compound B | <20 nM | <100 nM | Antinociceptive |
| Compound C | <15 nM | <30 nM | Neuroprotective |
Q & A
Q. What are the recommended synthetic routes for 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone, considering its structural complexity?
- Methodological Answer : The synthesis involves coupling a piperazine derivative with a tetrahydroquinoline-ethoxy moiety. Key steps include:
- Nucleophilic substitution : Reacting 2-methoxyphenylpiperazine with a chloroacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ethanone-piperazine backbone .
- Electrochemical oxidation : For introducing oxygenated substituents, electrochemical oxidation in the presence of nucleophiles (e.g., thiols) can generate intermediates like p-quinone imine, which undergo Michael addition for functionalization .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the final product.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH₃), piperazine protons (δ ~2.5–3.5 ppm), and tetrahydroquinoline protons (δ ~1.5–2.5 ppm for cyclohexene) .
- HRMS : Validate molecular weight (e.g., calculated for C₂₃H₂₇N₃O₃: 393.20 g/mol) .
- X-ray crystallography : Resolve crystal structure if single crystals are obtainable .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models predict the biological activity of this compound?
- Methodological Answer :
- Descriptor selection : Use computational tools (e.g., Schrödinger Maestro) to calculate descriptors such as logBB (brain/blood partition coefficient) and electron affinity (EA), which correlate with antidopaminergic activity in aryl piperazine derivatives .
- Model validation : Apply leave-one-out cross-validation to ensure robustness (R² > 0.8). For example, QPlogBB values < -1.0 may indicate poor CNS penetration, guiding structural modifications (e.g., adding lipophilic groups) .
- Docking studies : Simulate interactions with dopamine D₂ and serotonin 5-HT₂A receptors using homology models derived from crystallized receptors (PDB IDs: 6CM4, 6A93) .
Q. What experimental strategies can resolve contradictions in pharmacological data across studies (e.g., varying receptor affinities)?
- Methodological Answer :
- Orthogonal assays : Combine radioligand binding (e.g., [³H]spiperone for D₂ receptors) with functional assays (e.g., cAMP inhibition for Gi-coupled activity) to distinguish binding affinity from efficacy .
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess if metabolites contribute to observed discrepancies. Use LC-MS to identify major metabolites .
- Species-specific profiling : Compare receptor binding across species (e.g., human vs. rodent receptors) to clarify translational relevance .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. Measure solubility via shake-flask method in PBS (pH 7.4) .
- Plasma protein binding : Assess using equilibrium dialysis; if binding >95%, consider modifying the tetrahydroquinoline moiety to reduce hydrophobicity .
- In vivo PK : Administer IV/PO in rodents (3 mg/kg) and collect plasma samples at 0, 1, 3, 6, 12, 24 hr. Analyze via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
Notes on Data Contradictions and Validation
- Synthetic yields : Electrochemical methods () may offer higher regioselectivity but lower yields (~40%) compared to traditional substitution (~60%). Optimize reaction time/temperature to balance efficiency .
- Biological activity : Discrepancies in receptor binding (e.g., D₂ vs. 5-HT₂A) may arise from assay conditions (e.g., buffer pH, membrane preparations). Standardize protocols using reference compounds (e.g., clozapine for 5-HT₂A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
